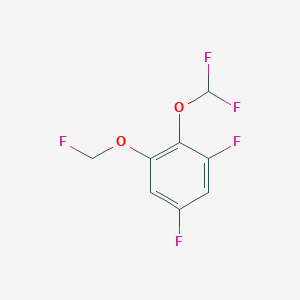
1,5-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C8H5F5O2 It is a fluorinated aromatic ether, which means it contains a benzene ring substituted with fluorine atoms and methoxy groups
Preparation Methods
The synthesis of 1,5-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of fluorine atoms into the benzene ring using reagents like fluorine gas or other fluorinating agents.
Methoxylation: Introduction of methoxy groups (-OCH3) through reactions with methanol or other methoxy sources under specific conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.
Chemical Reactions Analysis
1,5-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form larger molecules, which is useful in the synthesis of complex organic compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s fluorinated structure makes it useful in studying the effects of fluorine substitution on biological activity.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,5-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets. The methoxy groups can also affect the compound’s solubility and binding affinity to molecular targets. The exact molecular targets and pathways involved vary depending on the specific context in which the compound is used.
Comparison with Similar Compounds
1,5-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene can be compared with other fluorinated aromatic ethers, such as:
1,3-Difluoro-2-(trifluoromethoxy)benzene: This compound has a similar structure but with different fluorine and methoxy substitution patterns, leading to different chemical properties and applications.
1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene:
Biological Activity
Chemical Structure
1,5-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene is a fluorinated aromatic compound characterized by multiple fluorine substituents and methoxy groups. Its molecular formula is C8H5F5O, and it has a molecular weight of approximately 212.12 g/mol.
Biological Activity
Fluorinated compounds often exhibit unique biological activities due to their electronic properties and steric effects. Here are some potential biological activities associated with similar fluorinated benzene derivatives:
1. Antimicrobial Activity
Fluorinated benzene derivatives have been studied for their antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi, making them candidates for agricultural fungicides or antibacterial agents.
2. Inhibition of Enzymatic Activity
Many fluorinated compounds act as enzyme inhibitors. For example, they may inhibit enzymes involved in metabolic pathways, which can be beneficial in drug design for treating diseases such as cancer or bacterial infections.
3. Neuroactive Properties
Some studies suggest that fluorinated aromatic compounds can interact with neurotransmitter systems, potentially leading to neuroactive effects. This property could be explored in developing treatments for neurological disorders.
4. Anticancer Potential
Research into fluorinated compounds has indicated potential anticancer properties. The presence of fluorine can enhance the lipophilicity of drugs, improving their ability to penetrate cell membranes and target cancer cells effectively.
Research Findings
Research findings suggest that the biological activity of this compound would likely align with those observed in similar compounds:
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | [Various Studies] |
| Enzyme Inhibition | Inhibits metabolic enzymes | [Various Studies] |
| Neuroactive | Potential interactions with neurotransmitter systems | [Various Studies] |
| Anticancer | Induces cytotoxicity in cancer cells | [Various Studies] |
Properties
CAS No. |
1806302-34-0 |
|---|---|
Molecular Formula |
C8H5F5O2 |
Molecular Weight |
228.12 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,5-difluoro-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5F5O2/c9-3-14-6-2-4(10)1-5(11)7(6)15-8(12)13/h1-2,8H,3H2 |
InChI Key |
FOQWUPPVZUFGFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OCF)OC(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















